4-Chloro-2-(4-fluorophenyl)quinazoline
Overview
Description
4-Chloro-2-(4-fluorophenyl)quinazoline is a heterocyclic aromatic organic compound with the molecular formula C14H8ClFN2. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a chloro group at the 4-position and a fluorophenyl group at the 2-position of the quinazoline ring.
Mechanism of Action
Target of Action
Quinazoline derivatives have been reported to inhibit vascular endothelial cell growth (vegf) rtk and exhibit activity against the epidermal growth factor . These targets play a crucial role in cell proliferation and survival, making them important in cancer therapeutics.
Mode of Action
Based on the known actions of similar quinazoline derivatives, it can be inferred that this compound likely interacts with its targets to inhibit their activity, thereby disrupting cell proliferation and survival .
Biochemical Pathways
Given the reported targets of similar compounds, it is likely that this compound affects pathways related to cell growth and survival, such as the vegf and egf pathways .
Result of Action
Based on the known actions of similar quinazoline derivatives, it can be inferred that this compound likely results in the inhibition of cell proliferation and survival .
Biochemical Analysis
Biochemical Properties
Quinazoline derivatives have been found to interact with various enzymes and proteins, influencing biochemical reactions . For instance, some quinazoline derivatives have been found to inhibit glycogen synthase kinase (GSK-3), a key enzyme involved in cellular metabolism .
Cellular Effects
They can inhibit the colony formation and migration of cells, induce apoptosis, and cause cell cycle arrest .
Molecular Mechanism
Quinazoline derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Quinazoline derivatives have been found to have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Quinazoline derivatives have been found to have varying effects at different dosages, with some showing toxic or adverse effects at high doses .
Metabolic Pathways
Quinazoline derivatives have been found to interact with various enzymes and cofactors, influencing metabolic flux or metabolite levels .
Transport and Distribution
Quinazoline derivatives have been found to interact with various transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Quinazoline derivatives have been found to be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4-fluorophenyl)quinazoline typically involves the reaction of 4-chloroquinazoline with 4-fluoroaniline under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 4-chloroquinazoline is reacted with 4-fluoroaniline in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Advanced techniques such as continuous flow synthesis and microwave-assisted synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(4-fluorophenyl)quinazoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents such as DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinazoline derivatives.
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of dihydroquinazoline derivatives.
Scientific Research Applications
4-Chloro-2-(4-fluorophenyl)quinazoline has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Afatinib: A quinazoline derivative used as an anticancer agent targeting epidermal growth factor receptor (EGFR) mutations.
Osimertinib: Another quinazoline-based anticancer drug targeting EGFR mutations.
Gefitinib: A quinazoline derivative used to treat non-small cell lung cancer by inhibiting EGFR.
Uniqueness
4-Chloro-2-(4-fluorophenyl)quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro and fluorophenyl groups enhances its potential as a versatile intermediate in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
4-chloro-2-(4-fluorophenyl)quinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFN2/c15-13-11-3-1-2-4-12(11)17-14(18-13)9-5-7-10(16)8-6-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOPPMRJZDRZBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406089 | |
Record name | 4-chloro-2-(4-fluorophenyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113242-33-4 | |
Record name | 4-chloro-2-(4-fluorophenyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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